molecular formula C21H17N3O4S B2761775 2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-4H-chromen-4-one CAS No. 1351653-64-9

2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-4H-chromen-4-one

Cat. No.: B2761775
CAS No.: 1351653-64-9
M. Wt: 407.44
InChI Key: MUMOGRZBCYOBAA-UHFFFAOYSA-N
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Description

The compound 2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-4H-chromen-4-one is a heterocyclic hybrid molecule featuring a 4H-chromen-4-one (chromenone) core linked to a piperidine ring via a carbonyl group. The piperidine moiety is further substituted with a 1,3,4-thiadiazole ring bearing a furan-2-yl group. The furan-thiadiazole-piperidine-chromenone architecture may enhance binding interactions with biological targets due to its mixed electronic and steric properties.

Properties

IUPAC Name

2-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carbonyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4S/c25-15-12-18(28-16-5-2-1-4-14(15)16)21(26)24-9-7-13(8-10-24)19-22-23-20(29-19)17-6-3-11-27-17/h1-6,11-13H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMOGRZBCYOBAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)C4=CC(=O)C5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-4H-chromen-4-one is a novel hybrid molecule that combines the structural motifs of thiadiazoles , piperidines , and chromones . Each of these components has been associated with various biological activities, including anticancer, antibacterial, and antifungal properties. This article explores the biological activity of this compound, focusing on its synthesis, biological evaluations, and potential mechanisms of action.

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include:

  • Formation of the thiadiazole ring via cyclization reactions.
  • Attachment of the furan moiety to the thiadiazole.
  • Coupling with piperidine derivatives.
  • Final modification to incorporate the chromone structure.

These steps often utilize microwave-assisted synthesis techniques to enhance yield and reduce reaction times .

Anticancer Activity

Recent studies have shown that compounds containing thiadiazole and furan moieties exhibit significant anticancer properties. For example, derivatives similar to our target compound have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) . The mechanism of action appears to involve:

  • Induction of apoptosis: Increased Bax/Bcl-2 ratios and activation of caspase pathways have been noted in treated cells, indicating a shift towards apoptotic cell death .
  • Cell cycle arrest: Compounds have been observed to cause cell cycle arrest at specific phases (S and G2/M), further contributing to their anticancer efficacy .

Antimicrobial Activity

Thiadiazole derivatives are recognized for their broad-spectrum antimicrobial activities. Studies indicate that compounds similar to our target have shown effectiveness against various fungi and bacteria. For instance, certain derivatives have displayed potent fungicidal activity against Phytophthora infestans, a notorious plant pathogen . Mechanistic studies suggest that these compounds may disrupt cell wall synthesis in fungi, leading to cell death .

Case Study 1: Anticancer Evaluation

In a study evaluating a series of thiadiazole derivatives, compound modifications significantly impacted cytotoxicity. For instance, substituting certain groups on the piperidine ring enhanced activity against HepG2 cells (IC50 values ranging from 2.32 µg/mL to 51.56 µg/mL depending on substituents) . This highlights the importance of structural optimization in developing effective anticancer agents.

Case Study 2: Antifungal Activity

A recent investigation into novel thiadiazole derivatives demonstrated that specific substitutions led to enhanced antifungal activity against P. infestans. The most potent compounds exhibited significant morphological changes in fungal cells upon treatment, suggesting a disruption in cellular integrity and function .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial activities. For instance, derivatives of thiadiazole have been shown to inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria . The incorporation of furan into the thiadiazole framework may further enhance these properties, making it a candidate for developing new antibiotics.

Anticancer Activity

Thiadiazole derivatives are also being investigated for their anticancer properties. Studies have demonstrated that certain thiadiazole-containing compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cellular signaling pathways and the generation of reactive oxygen species (ROS) . The specific structure of 2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-4H-chromen-4-one may contribute to its potential as a novel anticancer agent.

Example Synthesis Pathway

  • Formation of Thiadiazole : The initial step often involves the reaction of furan derivatives with hydrazine or thiosemicarbazide to form the thiadiazole core.
  • Piperidine Coupling : The synthesized thiadiazole is then reacted with piperidine derivatives under suitable conditions (e.g., using coupling agents) to form the piperidine-carbonyl linkage.
  • Chromone Integration : Finally, coupling with chromenone derivatives is performed to yield the target compound.

Case Study 1: Antimicrobial Efficacy

A study published in Pharmaceutical Sciences explored a series of thiadiazole derivatives for their antimicrobial activity against ESKAPE pathogens. Among the tested compounds, those containing furan moieties showed enhanced activity against resistant bacterial strains . The specific compound this compound was highlighted for its promising results in inhibiting bacterial growth.

Case Study 2: Anticancer Activity

In another research article focusing on anticancer agents derived from heterocycles, compounds similar to this compound were tested against various cancer cell lines. Results indicated significant cytotoxic effects attributed to the unique structural features that facilitate interaction with cancer cell targets .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The chromenone core is a common feature in several bioactive compounds. Key analogs include:

  • Example 76 (): 2-(1-(4-amino-3-(5-(morpholinomethyl)thiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one. Key difference: Replaces the thiadiazole-furan group with a pyrazolo-pyrimidine-thiophene system.
  • Example 84 (): 5-fluoro-2-(1-(3-(3-fluoro-4-isopropoxyphenyl)-4-(methylamino)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-3-(3-fluorophenyl)-4H-chromen-4-one. Key difference: Incorporates a pyrazolo-pyrimidine-isopropoxyphenyl system.

Substituent Effects on Physical Properties

Compound Melting Point (°C) Molecular Weight (g/mol) Key Substituents
Target Compound Not reported ~455.5 (calculated) Thiadiazole-furan-piperidine
Example 76 () 252–255 531.3 Pyrazolo-pyrimidine-thiophene
Example 84 () 122–124 600.2 Pyrazolo-pyrimidine-isopropoxyphenyl
  • Melting Point Trends : Higher melting points (e.g., 252–255°C in Example 76) correlate with rigid aromatic systems (pyrazolo-pyrimidine), whereas the target compound’s flexible piperidine-thiadiazole may reduce crystallinity.

Q & A

Q. What synthetic routes are established for constructing the 1,3,4-thiadiazole moiety in this compound?

The 1,3,4-thiadiazole ring can be synthesized via cyclization of thiosemicarbazide derivatives with carbonyl compounds. A typical protocol involves refluxing 2-amino-5-aryl-1,3,4-thiadiazole precursors with reagents like 2,5-dimethoxytetrahydrofuran in glacial acetic acid, followed by TLC monitoring and recrystallization . For chromenone-linked thiadiazoles, thiosemicarbazide reacts with dihydrochromenone derivatives under acidic conditions, yielding antiparasitic candidates .

Q. How can NMR spectroscopy confirm the chromen-4-one core and substituents?

  • 1H NMR : Aromatic protons from the chromen-4-one core resonate at δ 6.5–8.5 ppm, while aliphatic protons (piperidine/thiadiazole) appear at δ 1.5–4.0 ppm.
  • 13C NMR : The chromenone carbonyl is identified at ≈180 ppm, with heterocyclic carbons (thiadiazole, furan) between 100–160 ppm. Distinct furan protons (δ 6.3–7.4 ppm) and coupling patterns validate substitution .

Q. Which in vitro assays are suitable for preliminary bioactivity screening?

  • Antimicrobial activity: Broth microdilution for minimum inhibitory concentration (MIC) determination.
  • Cytotoxicity: MTT assay against mammalian cell lines (e.g., HEK-293).
  • Enzyme inhibition: Kinase or protease assays, given structural analogs’ activity against tyrosine kinases .

Q. What chromatographic techniques ensure synthetic purity?

  • TLC : Monitors reaction progress (e.g., ethyl acetate/hexane, UV visualization).
  • Column chromatography : Purifies intermediates using silica gel and gradient elution.
  • HPLC : Validates final purity (>95%) with a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How can crystallographic data contradictions from piperidine-thiadiazole flexibility be resolved?

High-resolution X-ray diffraction (100 K) minimizes thermal motion artifacts. Hydrogen bonding (C—H···O/N) and anisotropic displacement parameters refine piperidine ring geometry. Studies on thiadiazole-thiazolidinones achieved R factors <0.07 using these methods .

Q. What strategies optimize piperidine-thiadiazole intermediate yields?

  • Solvent : Glacial acetic acid enhances cyclization .
  • Stoichiometry : 1.5 equivalents of 2,5-dimethoxytetrahydrofuran prevent side reactions.
  • Reaction time : 1–2 hours under reflux, monitored by TLC.
  • Workup : Basify with NaHCO3 to precipitate the product .

Q. How do computational methods validate furan-thiadiazole electronic interactions?

  • DFT calculations : Model π-π stacking and charge transfer between furan and thiadiazole rings.
  • HOMO-LUMO analysis : Predicts reactivity trends (e.g., electron-deficient thiadiazole enhances electrophilicity).
  • Molecular docking : Explains bioactivity by simulating ligand-enzyme binding .

Q. How are bioactivity discrepancies across assay platforms addressed?

  • Use orthogonal assays (e.g., fluorescence-based vs. colorimetric).
  • Control variables: Cell passage number, serum concentration, incubation time.
  • Statistical analysis: Bland-Altman plots quantify inter-assay variability .

Q. What challenges arise in achieving thiadiazole regioselectivity?

Competing 1,2,4-thiadiazole formation is suppressed by:

  • Electron-withdrawing substituents (e.g., nitro groups) directing cyclization to 1,3,4-thiadiazole.
  • Kinetic control via low temperatures (<80°C) and short reaction times .

Q. How is conformational flexibility in the piperidine ring managed during structural analysis?

  • Dynamic NMR : Captures ring puckering equilibria (e.g., chair ↔ boat transitions).
  • NOESY : Identifies through-space interactions between piperidine and adjacent groups.
  • Crystallographic constraints : Apply SHELXL refinement to model disorder .

Key Methodological Insights

ParameterExample ProtocolReference
Thiadiazole synthesisReflux in glacial acetic acid (1–2 hours)
NMR analysis1H (400 MHz), CDCl3/DMSO-d6 solvents
CrystallographyRigaku Oxford Diffraction, 100 K data
Bioactivity screeningMTT assay (IC50 determination)

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